REACTION_CXSMILES
|
[CH2:1]([O:3][SiH:4]([O:8][CH2:9][CH3:10])[O:5][CH2:6][CH3:7])[CH3:2].[CH:11]([CH:13]1[CH2:18][CH2:17][CH:16](C=C)[CH2:15][CH:14]1[CH:21]=[CH2:22])=[CH2:12].CO[SiH](OC)OC.[C:30]1([CH3:37])[C:31](C)=[CH:32][CH:33]=[CH:34][CH:35]=1>[Pt]>[CH2:1]([O:3][Si:4]([O:8][CH2:9][CH3:10])([O:5][CH2:6][CH3:7])[CH2:22][CH2:21][CH:14]1[CH2:15][CH2:16][CH2:17][CH2:18][C:13]1([CH:11]=[CH2:12])[CH:30]=[CH2:35])[CH3:2].[CH2:1]([O:3][Si:4]([O:8][CH2:9][CH3:10])([O:5][CH2:6][CH3:7])[CH2:12][CH2:11][CH:13]=[CH:37][CH:30]1[CH2:35][CH2:34][CH2:33][CH2:32][CH2:31]1)[CH3:2].[CH2:1]([O:3][Si:4]([O:8][CH2:9][CH3:10])([O:5][CH2:6][CH3:7])[CH2:12][CH2:11][CH:13]1[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]1)[CH3:2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)O[SiH](OCC)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=C)C1C(CC(CC1)C=C)C=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO[SiH](OC)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=C)C1C(CC(CC1)C=C)C=C
|
Name
|
|
Quantity
|
1641 g
|
Type
|
reactant
|
Smiles
|
C(C)O[SiH](OCC)OCC
|
Name
|
SiH Vinyl
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
The contents of the flask were stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 5 liter, three-neck round bottomed flask fitted with a heating mantle, mechanical stirrer, addition funnel, Friedrich condenser, nitrogen inlet
|
Type
|
ADDITION
|
Details
|
was then added slowly over a four hour period
|
Duration
|
4 h
|
Type
|
ADDITION
|
Details
|
The temperature remained between 101-109° C. during the addition
|
Type
|
CUSTOM
|
Details
|
GC analysis of the crude reaction product
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)O[Si](CCC1C(CCCC1)(C=C)C=C)(OCC)OCC
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)O[Si](CCC=CC1CCCCC1)(OCC)OCC
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)O[Si](CCC1CCCCC1)(OCC)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |